molecular formula C18H22N2O2S B2954626 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine CAS No. 478245-32-8

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine

Cat. No.: B2954626
CAS No.: 478245-32-8
M. Wt: 330.45
InChI Key: XTLCWLVYOSMROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine, also known by its CAS number 478245-32-8, is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C18H22N2O2S
  • Molar Mass : 330.44 g/mol
  • IUPAC Name : 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-(1-pyrrolidinyl)pyridine

Biological Activity Overview

Research indicates that compounds within the pyridine class, particularly those with pyrrolidine substituents, exhibit a variety of biological activities. The specific compound has been studied for its potential roles in:

  • Antidiabetic Activity
    • Studies have shown that similar pyrrolo[3,4-c]pyridine derivatives can stimulate glucose uptake in muscle and fat cells, thus potentially lowering blood glucose levels without affecting insulin concentration .
  • Antimicrobial Activity
    • Pyrrolo[3,4-c]pyridine derivatives have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be below 25 µM against Mycobacterium tuberculosis .
  • Antitumor Activity
    • Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown moderate cytotoxicity against ovarian cancer cells while being less toxic to non-cancerous cells .

Antidiabetic Mechanism

A study investigated the effects of pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity. The results indicated a significant increase in glucose uptake by adipocytes at concentrations ranging from 0.3 to 100 µM, suggesting a potential mechanism for managing diabetes through enhanced insulin sensitivity .

Antimicrobial Evaluation

In vitro evaluations of related compounds revealed that they possess excellent antimicrobial activity. For example, some derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong bactericidal and fungicidal properties .

CompoundMIC (µg/mL)Activity
Derivative A0.22Bactericidal
Derivative B0.25Fungicidal

Antitumor Studies

The antitumor efficacy of various pyrrolo[3,4-c]pyridine derivatives was assessed through cytotoxicity assays against several cancer cell lines. Notably, one derivative demonstrated IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells while showing minimal toxicity towards healthy cardiac cells .

Case Studies

  • Case Study on Insulin Sensitivity
    • A compound structurally similar to this compound was tested in vivo on cynomolgus monkeys and rats, showing a significant increase in glucose incorporation into lipids without adverse effects on insulin levels .
  • Case Study on Antimicrobial Resistance
    • A series of experiments evaluated the resistance patterns of bacterial strains against pyrrolo[3,4-c]pyridine derivatives. The findings highlighted that certain structural modifications could enhance antimicrobial efficacy while reducing resistance development .

Scientific Research Applications

Biological Activities

Research indicates that pyridine derivatives, particularly those with pyrrolidine substituents, exhibit a variety of biological activities. 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine has been studied for its potential roles in antidiabetic, antimicrobial, and antitumor applications.

Antidiabetic Activity: Studies have investigated the effects of pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity. These studies revealed a significant increase in glucose uptake by adipocytes at concentrations ranging from 0.3 to 100 µM, suggesting a potential mechanism for managing diabetes through enhanced insulin sensitivity.

Antimicrobial Activity: In vitro evaluations of related compounds have demonstrated excellent antimicrobial activity. Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong bactericidal and fungicidal properties.

Antitumor Studies: The antitumor efficacy of various pyrrolo[3,4-c]pyridine derivatives has been assessed through cytotoxicity assays against several cancer cell lines. One derivative demonstrated IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells while showing minimal toxicity towards healthy cardiac cells.

Data Tables

The following tables summarize key data regarding the antimicrobial activity of related compounds and the antitumor activity of pyrrolo[3,4-c]pyridine derivatives:

Antimicrobial Activity

CompoundMIC (µg/mL)Activity
Derivative A0.22Bactericidal
Derivative B0.25Fungicidal

Antitumor Activity

CompoundIC50 (µM)Cancer Cell LineToxicity to Cardiac Cells
Derivative X4.5–9.5Ovarian CancerMinimal

Properties

IUPAC Name

4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-6-8-16(9-7-13)23(21,22)17-14(2)12-15(3)19-18(17)20-10-4-5-11-20/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCWLVYOSMROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322359
Record name 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478245-32-8
Record name 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.